![molecular formula C24H15Cl2N3O3S B14954707 (2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14954707.png)
(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that features a unique combination of furan, thiazolo, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo intermediates, followed by their condensation under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
Compared to similar compounds, (2E)-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H15Cl2N3O3S |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H15Cl2N3O3S/c1-13-2-4-14(5-3-13)10-19-22(30)27-24-29(28-19)23(31)21(33-24)12-16-7-9-20(32-16)15-6-8-17(25)18(26)11-15/h2-9,11-12H,10H2,1H3/b21-12+ |
InChI Key |
VHSWTZFICVWFGM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)SC3=NC2=O |
Origin of Product |
United States |
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